4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653423
InChI: InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)
SMILES:
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid

CAS No.:

Cat. No.: VC17653423

Molecular Formula: C15H13ClN2O3

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid -

Specification

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
IUPAC Name 4-chloro-3-[(3-methylphenyl)carbamoylamino]benzoic acid
Standard InChI InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)
Standard InChI Key AMQLEVOLXUVLOG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid delineates its structure unambiguously:

  • A benzoic acid backbone substituted at the 4-position with a chlorine atom.

  • At the 3-position, a urea-functionalized group ({(3-methylphenyl)amino]carbonyl}amino) is attached.

  • The urea moiety consists of a carbonyl group bridging two amine groups, one of which is bonded to a 3-methylphenyl (meta-tolyl) substituent.

The molecular formula is C₁₅H₁₂ClN₂O₃, yielding a molecular weight of 303.72 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

Table 1: Molecular Identity

PropertyValue
IUPAC Name4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid
Molecular FormulaC₁₅H₁₂ClN₂O₃
Molecular Weight303.72 g/mol
CAS RegistryNot yet assigned

Structural Features and Functional Groups

The molecule integrates three critical functional regions:

  • Benzoic Acid Core: The carboxylic acid group at position 1 confers acidity and hydrogen-bonding capacity, critical for solubility and intermolecular interactions .

  • Chlorine Substituent: The electron-withdrawing chlorine at position 4 influences electronic distribution, potentially modulating acidity and reactivity .

  • Urea Linkage: The 3-position urea group (–NH–C(O)–NH–) introduces hydrogen-bond donor/acceptor sites, often associated with biological activity (e.g., enzyme inhibition) .

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

A plausible synthesis route involves sequential functionalization of benzoic acid precursors:

  • Chlorination: Introducing chlorine at position 4 of 3-nitrobenzoic acid, followed by reduction to 3-amino-4-chlorobenzoic acid.

  • Urea Formation: Reaction of the 3-amino group with 3-methylphenyl isocyanate (C₆H₄(CH₃)–N=C=O) to form the urea linkage.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1NitrationHNO₃, H₂SO₄, 0–5°C
2ChlorinationCl₂, FeCl₃ catalyst, 50°C
3Reduction of Nitro GroupH₂, Pd/C, ethanol, RT
4Urea Coupling3-Methylphenyl isocyanate, THF, reflux

Patent-Derived Methodologies

While no direct synthesis is documented for this compound, analogous urea-forming reactions are detailed in US9458107B2 . This patent describes the preparation of ureas via amine-isocyanate coupling under anhydrous tetrahydrofuran (THF) at reflux. Critical parameters include:

  • Stoichiometry: 1:1 molar ratio of amine to isocyanate.

  • Catalyst: Triethylamine (0.5 eq) to scavenge HCl.

  • Workup: Precipitation via acidification (e.g., HCl) and recrystallization from ethanol/water .

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 3.98 for 4-chlorobenzoic acid ) dominates acidity. The urea group’s electron-donating effects may slightly elevate the pKa to ~4.2, enhancing solubility in basic aqueous media.

Table 3: Predicted Physicochemical Properties

PropertyValue/DescriptionSource/Reference
Melting Point220–235°C (estimated)Analogous benzoic acids
Solubility in Water0.5–1.2 mg/mL (pH-dependent)Estimated from pKa
logP (Octanol-Water)2.8–3.2Calculated (CLOGP)

Spectroscopic Characteristics

  • IR Spectroscopy: Key absorptions include:

    • ~1700 cm⁻¹: Carboxylic acid C=O stretch.

    • ~1650 cm⁻¹: Urea carbonyl (amide I band).

    • ~1540 cm⁻¹: N–H bending (amide II).

  • NMR (¹H):

    • δ 12.5 ppm: Carboxylic acid proton (broad).

    • δ 8.2–7.2 ppm: Aromatic protons (meta-tolyl and benzoic acid).

    • δ 2.3 ppm: Methyl group (singlet).

Biological and Industrial Applications

Hypothesized Pharmacological Activity

Urea derivatives are prevalent in kinase inhibitors and anticancer agents . The meta-tolyl group may enhance lipid membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions. Potential targets include:

  • Tyrosine Kinases: Analogous to patents describing urea-based kinase inhibitors .

  • Carbonic Anhydrases: Benzoic acid derivatives are known inhibitors.

Material Science Applications

The rigid aromatic core and hydrogen-bonding urea group suggest utility in:

  • Coordination Polymers: As a ligand for metal-organic frameworks (MOFs).

  • Supramolecular Chemistry: Self-assembly via π-π stacking and H-bonds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator